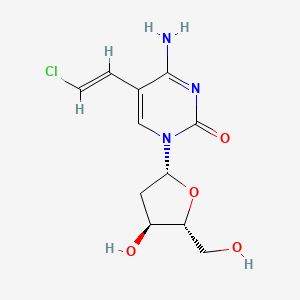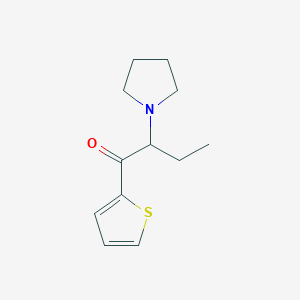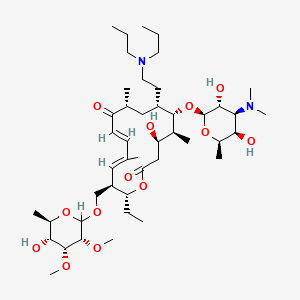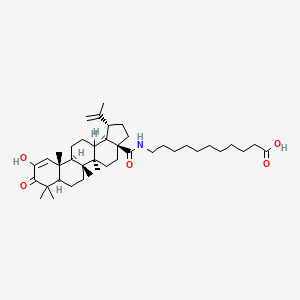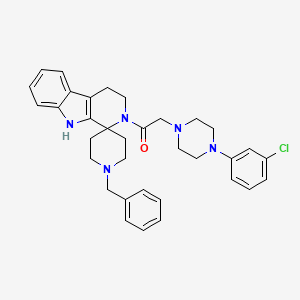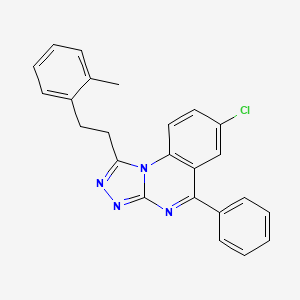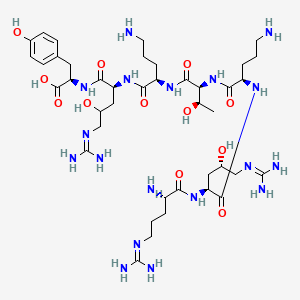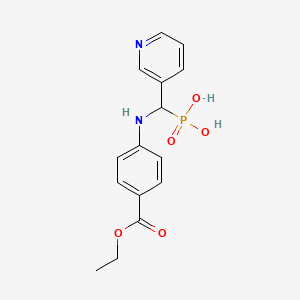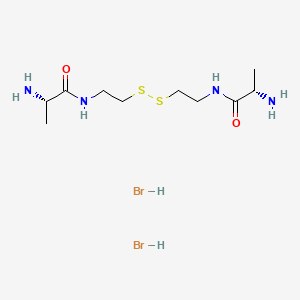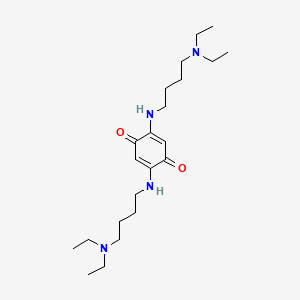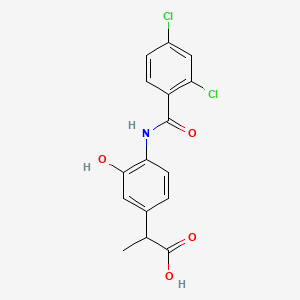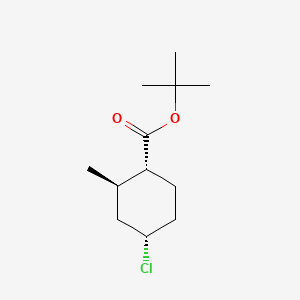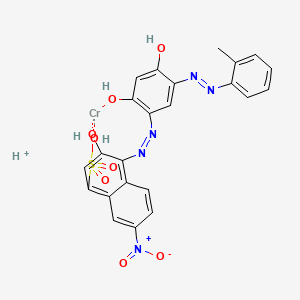
Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chromate(1-) de l’hydrogène (4-((2,4-dihydroxy-5-(o-tolylazo)phényl)azo)-3-hydroxy-7-nitronaphtalène-1-sulfonato(3-)) est un composé azoïque complexe appartenant à la classe des azocolorants et des azodérivés. Ces composés sont connus pour leurs couleurs vives et sont largement utilisés dans diverses industries, notamment les textiles, l’impression et les plastiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chromate(1-) de l’hydrogène (4-((2,4-dihydroxy-5-(o-tolylazo)phényl)azo)-3-hydroxy-7-nitronaphtalène-1-sulfonato(3-)) implique généralement la diazotation d’amines aromatiques suivie de réactions de couplage azoïque. Les conditions réactionnelles nécessitent souvent des milieux acides ou basiques pour faciliter la formation de la liaison azoïque (-N=N-). Le composant chromate est introduit par des réactions de complexation avec des sels de chrome .
Méthodes de production industrielle
La production industrielle de ce composé implique des réactions de diazotation et de couplage à grande échelle, souvent réalisées dans des réacteurs discontinus. Le processus nécessite un contrôle précis de la température, du pH et des concentrations des réactifs pour garantir un rendement et une pureté élevés. Le produit final est généralement isolé par filtration, lavage et séchage .
Analyse Des Réactions Chimiques
Types de réactions
Le chromate(1-) de l’hydrogène (4-((2,4-dihydroxy-5-(o-tolylazo)phényl)azo)-3-hydroxy-7-nitronaphtalène-1-sulfonato(3-)) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d’oxydation du chrome.
Réduction : Les réactions de réduction peuvent rompre les liaisons azoïques, conduisant à la formation d’amines aromatiques.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le dithionite de sodium, et divers électrophiles et nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées sous des conditions de température et de pH contrôlées pour garantir la sélectivité et le rendement .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent différents états d’oxydation du chrome, des amines aromatiques et des composés aromatiques substitués .
Applications de recherche scientifique
Le chromate(1-) de l’hydrogène (4-((2,4-dihydroxy-5-(o-tolylazo)phényl)azo)-3-hydroxy-7-nitronaphtalène-1-sulfonato(3-)) présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en chimie analytique pour la détection et la quantification de divers ions et composés.
Biologie : Employé dans les techniques de coloration pour la microscopie afin de visualiser les composants cellulaires.
Médecine : Étudié pour ses applications thérapeutiques potentielles en raison de sa capacité à interagir avec les molécules biologiques.
Applications De Recherche Scientifique
Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used as a dye in textiles, printing, and plastics due to its vibrant color and stability.
Mécanisme D'action
Le mécanisme d’action du chromate(1-) de l’hydrogène (4-((2,4-dihydroxy-5-(o-tolylazo)phényl)azo)-3-hydroxy-7-nitronaphtalène-1-sulfonato(3-)) implique sa capacité à former des complexes avec divers ions métalliques et à interagir avec les molécules biologiques. Les liaisons azoïques et le composant chromate jouent un rôle crucial dans sa réactivité et ses interactions. Les cibles moléculaires et les voies impliquées comprennent la liaison aux protéines et aux acides nucléiques, ce qui entraîne des modifications de leur structure et de leur fonction .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chromate(1-) de disodium (6-(4-anisidino)-3-sulfonato-2-(3,5-dinitro-2-oxidophénylazo)-1-naphtolato)(1-(5-chloro-2-oxidophénylazo)-2-naphtolato)
- Chromate(1-) de trisodium bis(6-(4-anisidino)-3-sulfonato-2-(3,5-dinitro-2-oxidophénylazo)-1-naphtolato)
- 4-amino-3-[[4’-[(2-amino-8-hydroxy-6-sulfonatonaphtyl)azo][1,1’-biphényl]-4-yl]azo]naphtalène-1-sulfonate de disodium
Unicité
Le chromate(1-) de l’hydrogène (4-((2,4-dihydroxy-5-(o-tolylazo)phényl)azo)-3-hydroxy-7-nitronaphtalène-1-sulfonato(3-)) est unique en raison de sa structure azoïque spécifique et de son composant chromate, qui confèrent des propriétés chimiques et physiques distinctes. Sa capacité à former des complexes stables et à subir diverses réactions chimiques en fait un composé précieux dans de multiples applications .
Propriétés
Numéro CAS |
94276-37-6 |
|---|---|
Formule moléculaire |
C23H18CrN5O8S+ |
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
chromium;4-[[2,4-dihydroxy-5-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-3-hydroxy-7-nitronaphthalene-1-sulfonic acid;hydron |
InChI |
InChI=1S/C23H17N5O8S.Cr/c1-12-4-2-3-5-16(12)24-25-17-9-18(20(30)10-19(17)29)26-27-23-14-7-6-13(28(32)33)8-15(14)22(11-21(23)31)37(34,35)36;/h2-11,29-31H,1H3,(H,34,35,36);/p+1 |
Clé InChI |
KVUZFNBMZSESRY-UHFFFAOYSA-O |
SMILES canonique |
[H+].CC1=CC=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


